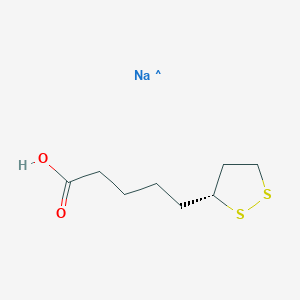
2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside
Overview
Description
Synthesis Analysis
The synthesis of azidoalkyl glycosides, including 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside, often involves the preparation of per-O-acetates of the glycoside followed by azidation. A notable method involves the BF3·Et2O-catalyzed reaction of corresponding alcohols with acetyl-protected glucopyranosides (Kushwaha, Kováč, & Baráth, 2018).
Molecular Structure Analysis
The molecular structure of similar azido glycosides has been determined through spectral data, including NMR and MS, confirming the structure derived from their synthesis routes. For instance, derivatives of azido-2-deoxy-D-glucopyranose have been analyzed for their crystal and molecular structure to confirm their configuration and the orientation of functional groups (Temelkoff, Norris, & Zeller, 2006).
Chemical Reactions and Properties
2-Azidoethyl glycosides are utilized for their ability to undergo various chemical reactions, including click chemistry, to produce glycoconjugates. The azide group in these molecules is particularly versatile, allowing for its transformation into amino groups or other functional groups through selective reactions (Temelkoff, Norris, & Zeller, 2006).
Physical Properties Analysis
The physical properties, such as crystallinity and solubility, of azidoalkyl glycosides can be influenced by the acetyl and azido substituents. For example, the preparation methods can yield crystalline forms of these compounds, which aids in their characterization and application in further synthetic steps (Kushwaha, Kováč, & Baráth, 2018).
Scientific Research Applications
-
Biochemical Assay Reagent
- Summary of Application : 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
- Methods of Application : This compound is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
- Results or Outcomes : The outcomes of these reactions can vary widely depending on the specific molecules involved and the conditions under which the reactions are carried out .
-
Preparation of Glycoconjugates
- Summary of Application : 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is used to fabricate glycoconjugates that are indispensable for carbohydrate-based vaccines .
- Methods of Application : The specific methods of application would depend on the exact type of glycoconjugate being synthesized .
- Results or Outcomes : The outcomes of these syntheses would be the production of glycoconjugates, which have many potential applications in biomedical research .
-
Synthesis of Multivalent Constructs
- Summary of Application : This compound can be used to generate multivalent displays of glycosides by grafting the azido derivative to alkyne-modified scaffolds through Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
- Methods of Application : The specific methods of application would depend on the exact type of multivalent construct being synthesized .
- Results or Outcomes : The outcomes of these syntheses would be the production of multivalent constructs, which have many potential applications in biomedical research .
-
Synthesis of Glycopolymers
- Summary of Application : 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside can be used in the synthesis of glycopolymers .
- Methods of Application : The specific methods of application would depend on the exact type of glycopolymer being synthesized .
- Results or Outcomes : The outcomes of these syntheses would be the production of glycopolymers, which have many potential applications in biomedical research .
-
Synthesis of Quinoline-Based Glycoconjugates
- Summary of Application : Propargyl glucopyranoside, a related compound, has been used in a one-pot three-component reaction of alkyne-aldehyde-aniline for the successful construction of quinoline-based glycoconjugates .
- Methods of Application : The specific methods of application would depend on the exact type of quinoline-based glycoconjugate being synthesized .
- Results or Outcomes : The outcomes of these syntheses would be the production of quinoline-based glycoconjugates, which have many potential applications in biomedical research .
- Cross-Species Activity
- Summary of Application : This compound can be used as a biological material or organic compound for life science related research . It can show cross-species activity, which means it can produce a response in different species .
- Methods of Application : The specific methods of application would depend on the exact type of cross-species activity being studied .
- Results or Outcomes : The outcomes of these studies would be the understanding of how this compound interacts with different species .
Future Directions
The future directions of “2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside” could involve its use in the synthesis of more complex biochemical reagents, given its role as a click chemistry reagent . It could also be used in the development of new materials or compounds for life science related research .
properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O10/c1-8(20)25-7-12-13(26-9(2)21)14(27-10(3)22)15(28-11(4)23)16(29-12)24-6-5-18-19-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAXDKFCBLGMIZ-IBEHDNSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside | |
CAS RN |
140428-81-5 | |
| Record name | 2-Azidoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










